Zosuquidar Trihydrochloride
Overview
Description
Zosuquidar Trihydrochloride is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a piperazine ring, a quinoline moiety, and a difluorinated tetracyclic system, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of Zosuquidar Trihydrochloride involves multiple steps, including the formation of the piperazine ring, the quinoline moiety, and the difluorinated tetracyclic system. The synthetic route typically starts with the preparation of the piperazine derivative, followed by the introduction of the quinoline group through nucleophilic substitution reactions. The difluorinated tetracyclic system is then constructed using a series of cyclization and fluorination reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity.
Chemical Reactions Analysis
Zosuquidar Trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced piperazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline moiety, allowing for the introduction of various functional groups. Common reagents include alkyl halides and acyl chlorides.
Fluorination: The difluorinated tetracyclic system can undergo further fluorination using reagents like diethylaminosulfur trifluoride (DAST), leading to the formation of highly fluorinated derivatives.
Scientific Research Applications
Zosuquidar Trihydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating infectious diseases and cancer.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural features and reactivity.
Mechanism of Action
The mechanism of action of Zosuquidar Trihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to anticancer effects. Additionally, it can interact with cell membrane receptors, triggering signaling pathways that result in antimicrobial or antiviral activities.
Comparison with Similar Compounds
Zosuquidar Trihydrochloride can be compared with other similar compounds, such as:
1-[4-(3,3-Dichloro-11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl)piperazin-1-yl]-3-quinolin-5-yloxypropan-2-ol: This compound has a similar structure but contains chlorine atoms instead of fluorine atoms, leading to different chemical and biological properties.
1-[4-(3,3-Difluoro-11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl)piperazin-1-yl]-3-quinolin-5-yloxypropan-2-ol: This compound lacks the trihydrochloride group, which may affect its solubility and reactivity.
The unique features of this compound, such as the presence of the difluorinated tetracyclic system and the trihydrochloride group, contribute to its distinct chemical and biological properties, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
1-[4-(3,3-difluoro-11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl)piperazin-1-yl]-3-quinolin-5-yloxypropan-2-ol;trihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31F2N3O2.3ClH/c33-32(34)29-22-7-1-3-9-24(22)31(25-10-4-2-8-23(25)30(29)32)37-17-15-36(16-18-37)19-21(38)20-39-28-13-5-12-27-26(28)11-6-14-35-27;;;/h1-14,21,29-31,38H,15-20H2;3*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFVQKPWGDRLHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5C6C(C6(F)F)C7=CC=CC=C47.Cl.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34Cl3F2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
637.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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